molecular formula C11H7F3N2O2 B2379021 N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide CAS No. 2188733-97-1

N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide

Cat. No.: B2379021
CAS No.: 2188733-97-1
M. Wt: 256.184
InChI Key: CLZGYJBLCJPCCK-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring, which is further connected to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide typically involves the condensation of 2-amino-5-trifluoromethylphenol with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoxazole, which then reacts with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the propenamide moiety to a corresponding amine.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield epoxides, while reduction could produce amines

Scientific Research Applications

N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzimidazole: Another trifluoromethylated compound with a benzimidazole ring, known for its biological activity and use in medicinal chemistry.

    2-(Trifluoromethyl)benzothiazole:

Uniqueness

N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide is unique due to the combination of its trifluoromethyl group, benzoxazole ring, and propenamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c1-2-9(17)15-6-3-4-7-8(5-6)18-10(16-7)11(12,13)14/h2-5H,1H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGYJBLCJPCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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